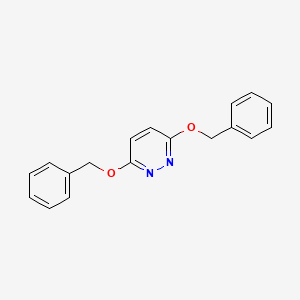

3,6-Bis(benzyloxy)pyridazine

Description

Contextualization of Pyridazine (B1198779) Heterocycles in Organic Chemistry

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. fiveable.mewikipedia.org This unique arrangement of nitrogen atoms imparts distinct chemical properties to the pyridazine ring system compared to other diazines like pyrimidine (B1678525) and pyrazine. fiveable.me The presence of two adjacent nitrogen atoms makes pyridazine less basic than pyridine (B92270) because the nitrogens withdraw electron density from the aromatic system. fiveable.me This electronic feature influences its reactivity, making it more susceptible to electrophilic substitution reactions. fiveable.me Pyridazine derivatives are of considerable interest in medicinal chemistry and materials science due to their wide range of biological activities and applications as building blocks for more complex molecules. scholarsresearchlibrary.comresearchgate.net

Significance of Benzyloxy Moieties in Chemical Design

The benzyloxy group, a benzyl (B1604629) group linked to a parent molecule through an oxygen atom, is a common functional group in organic synthesis and medicinal chemistry. It is often employed as a protecting group for alcohols and phenols due to its relative stability under various reaction conditions and its ease of removal by catalytic hydrogenation. jocpr.com Beyond its role as a protecting group, the benzyloxy moiety can also influence a molecule's biological activity and physical properties. The presence of the aromatic ring in the benzyloxy group can lead to π-π stacking interactions, which can be important in molecular recognition and binding to biological targets. nih.gov Furthermore, the benzyloxy group can impact a compound's solubility and lipophilicity, which are crucial parameters in drug design. rsc.org

Overview of Research on O-Alkylated Pyridazines

Research into O-alkylated pyridazines has revealed a diverse range of applications and synthetic methodologies. O-alkylation of pyridazinones is a common strategy to introduce various functionalities and modulate the electronic and steric properties of the pyridazine core. These modifications can lead to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. scholarsresearchlibrary.com For instance, the synthesis of various 3,6-disubstituted pyridazines has been a focus of research, with studies exploring their potential as anticancer agents by targeting specific cellular pathways. nih.gov The alkylation of pyridazines can be achieved through various methods, and the regioselectivity of these reactions is a key area of investigation. clockss.orgacs.org

Scope and Focus of Current Academic Inquiry into 3,6-Bis(benzyloxy)pyridazine

Current academic inquiry into this compound primarily revolves around its synthesis, structural characterization, and its use as an intermediate in the preparation of other functionalized pyridazine derivatives. The synthesis of this compound is a key step in accessing a variety of 3,6-disubstituted pyridazines, which are then evaluated for their potential applications in medicinal chemistry and materials science. While specific research dedicated solely to the biological activities of this compound is not extensively documented in publicly available literature, its role as a precursor highlights its importance in the broader context of pyridazine chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₆N₂O₂ |

| Molecular Weight | 292.33 g/mol |

| CAS Number | 4603-62-7 |

Note: This data is compiled from various chemical suppliers and databases. vulcanchem.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

3,6-bis(phenylmethoxy)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)13-21-17-11-12-18(20-19-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKRPSZFVMBILV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NN=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302009 | |

| Record name | 3,6-Bis(phenylmethoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4603-62-7 | |

| Record name | 3,6-Bis(phenylmethoxy)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4603-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Bis(phenylmethoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Bis Benzyloxy Pyridazine

Foundation of Pyridazine (B1198779) Ether Synthesis

The pyridazine nucleus is an electron-deficient system due to the presence of two adjacent nitrogen atoms. thieme-connect.desphinxsai.com This inherent electronic property makes the ring carbons susceptible to nucleophilic attack, a fundamental principle exploited in the synthesis of pyridazine ethers. thieme-connect.de The introduction of alkoxy or benzyloxy groups onto the pyridazine ring is typically accomplished through nucleophilic aromatic substitution (SNAr) reactions, where a halogen atom on the pyridazine ring is displaced by an alkoxide or a related nucleophile. dur.ac.uk

Preparation via Nucleophilic Aromatic Substitution of Halogenated Pyridazines

A prevalent and direct method for synthesizing 3,6-bis(benzyloxy)pyridazine involves the nucleophilic aromatic substitution of a dihalogenated pyridazine precursor.

Reaction with 3,6-Dichloropyridazine (B152260) and Benzyl (B1604629) Alcohol

The most common approach utilizes 3,6-dichloropyridazine as the starting material. dur.ac.uk This compound readily reacts with benzyl alcohol in the presence of a base to yield this compound. The reaction proceeds stepwise, with the initial substitution of one chlorine atom followed by the second. The electron-deficient nature of the 3,6-dichloropyridazine ring facilitates the displacement of the chloride ions by the benzyloxide nucleophile, which is generated in situ from benzyl alcohol and a suitable base.

Role of Basic Conditions and Solvents in O-Alkylation

The choice of base and solvent is critical for the successful O-alkylation of the pyridazine ring. Weak bases, such as alkali metal carbonates (e.g., potassium carbonate), are often sufficient to deprotonate benzyl alcohol, forming the necessary benzyloxide nucleophile. Stronger bases like sodium hydride may also be employed.

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate and outcome. Polar aprotic solvents like dimethylformamide (DMF) are frequently used as they can enhance the nucleophilicity of the benzyloxide. Other solvents such as tetrahydrofuran (B95107) (THF) have also been reported in similar alkylation reactions. The selection of appropriate basic conditions and solvents is essential to ensure efficient conversion and minimize potential side reactions.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, optimization of several reaction parameters is often necessary. These parameters include the stoichiometry of the reactants, reaction temperature, and reaction time. For instance, using an excess of benzyl alcohol can help drive the reaction to completion. The temperature is also a key factor; while higher temperatures can increase the reaction rate, they may also lead to the decomposition of the pyridazine ring if not carefully controlled. A typical reaction might be conducted at a moderately elevated temperature, for example, 80°C, for a duration of several hours to ensure complete disubstitution.

Table 1: Representative Reaction Conditions for the Synthesis of this compound from 3,6-Dichloropyridazine

| Parameter | Condition | Reference |

| Starting Material | 3,6-Dichloropyridazine | |

| Nucleophile | Benzyl Alcohol | |

| Base | Potassium Carbonate (K₂CO₃) | |

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 80°C | |

| Reaction Time | 12 hours |

Alternative and Emerging Synthetic Routes

While nucleophilic aromatic substitution remains a primary method, other synthetic strategies are being explored. These include palladium-catalyzed cross-coupling reactions, which have shown utility in forming C-O bonds in various heterocyclic systems. smolecule.com For instance, the Suzuki-Miyaura coupling can be adapted for such transformations. researchgate.net Another emerging area is the use of inverse electron-demand Diels-Alder reactions, which provide a powerful tool for constructing the pyridazine ring itself with pre-installed functional groups. uzh.chorganic-chemistry.org

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for pyridazine derivatives. One promising approach involves the use of ultrasound irradiation to accelerate reactions, often leading to shorter reaction times and higher yields. growingscience.comnih.gov The use of water as a solvent and the application of multi-component reactions are also key aspects of green pyridazine synthesis. growingscience.com Furthermore, the use of ionic liquids as recyclable reaction media and catalysts is being investigated to reduce the reliance on volatile organic solvents. sioc-journal.cnresearchgate.net The development of catalyst-free and solvent-free reaction conditions is another active area of research aimed at creating more sustainable synthetic protocols. umich.eduarkat-usa.org

Chemical Reactivity and Transformative Pathways of 3,6 Bis Benzyloxy Pyridazine

Mechanistic Investigations of Substitution Reactions

The pyridazine (B1198779) ring in 3,6-bis(benzyloxy)pyridazine is susceptible to nucleophilic substitution reactions. The synthesis of this compound often involves the reaction of a halogenated pyridazine precursor with a nucleophile. vulcanchem.com The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring facilitates these substitutions, particularly at the C-3 and C-6 positions. nih.gov

Studies on related pyridazine systems have provided insights into the mechanisms of these substitution reactions. For instance, the reactions of halogenopyridazines with nucleophiles like potassium amide in liquid ammonia (B1221849) have been extensively studied. wur.nl These investigations have revealed that such substitutions can proceed through different mechanistic pathways, including the SN(ANRORC) mechanism, which involves the Addition of the Nucleophile, Ring Opening, and Ring Closure. wur.nl The propensity for a particular mechanism is influenced by the substituents present on the pyridazine ring and the reaction conditions. wur.nl

Studies on Nucleophilic Attack by Pyridazine Nitrogen Atoms

While the carbon atoms of the pyridazine ring are common sites for nucleophilic attack, under specific conditions, the nitrogen atoms can also act as nucleophiles. This reactivity is less common for pyridine (B92270) and its derivatives, which typically undergo nucleophilic attack at the α and γ carbon positions. scielo.org.mx However, in certain molecular contexts, such as in bis(imino)pyridine systems, nucleophilic attack at the pyridine nitrogen has been observed. scielo.org.mxrsc.org

The local hard and soft acids and bases (HSAB) principle has been used to rationalize this unusual reactivity. scielo.org.mx Computational studies suggest that the nucleophilic attack at the pyridine nitrogen is primarily governed by stereoelectronic factors rather than steric hindrance. scielo.org.mx Specifically, the s-cis,s-cis-conformation of certain pyridine derivatives exposes the nitrogen atom for attack by soft nucleophiles. scielo.org.mx This mode of reactivity has been exploited to synthesize novel mono-anionic [N,N,N] ligands for transition metal catalysts. rsc.org

O- to N-Alkyl Migratory Rearrangements

A significant class of reactions involving this compound and related O-alkylated azaheterocycles is the O- to N-alkyl migratory rearrangement. This transformation provides a direct route to N-alkylated pyridones and related structures, which are prevalent in many natural products and pharmaceutical agents. scholaris.ca

A novel and general catalytic approach for the O- to N-alkyl migration in N-containing heterocycles involves the use of a ruthenium catalyst. rsc.orgacs.org This method facilitates the formal activation of sp³ C–O bonds. In this process, an O-alkylpyridine, or a related heterocycle like this compound, undergoes a migratory rearrangement to form the corresponding N-alkylpyridone. scholaris.carsc.org The reaction is believed to proceed via coordination of the Lewis basic nitrogen atom to the ruthenium catalyst, which initiates the rearrangement. rsc.orgacs.org This catalytic strategy has been successfully extended to other heterocycles, including O-alkylpyridazines and O-alkylazoles. rsc.orgresearchgate.net

An efficient and cost-effective method for promoting the O- to N-alkyl migration of 2-benzyloxy-, 2-allyloxy-, and 2-propargyloxypyridines and their heterocyclic analogues utilizes lithium iodide. researchgate.netnih.govacs.org This reaction yields the corresponding N-alkyl 2-pyridones in good to excellent yields under solvent-free conditions. researchgate.netnih.gov Mechanistic studies have indicated that this transformation is intermolecular and requires both heat and the presence of lithium cations to proceed. researchgate.netnih.gov The process is thought to involve the cleavage of the C-O bond of the alkoxy group, facilitated by the lithium salt, followed by the migration of the alkyl group to the nitrogen atom. core.ac.uk

The scope of O- to N-alkyl migration reactions is quite broad, tolerating a variety of substituents on the heterocyclic ring and different alkyl groups. For instance, the lithium iodide-promoted method has been successfully applied to 30 different examples, with yields ranging from 20% to 97%. researchgate.netnih.gov Both electron-donating and electron-withdrawing groups on the pyridazine ring are generally tolerated. nih.gov

However, there are limitations. The success of these migrations can be influenced by the nature of the alkyl group. While benzyl (B1604629), allyl, and propargyl groups undergo migration readily, the migration of other alkyl groups, such as methyl groups, can be more challenging under certain conditions. core.ac.uk Furthermore, the presence of bulky substituents at the 3- and 6-positions of the pyridazine ring can impact the efficiency of the reaction. nih.gov

Both electronic and steric factors play a crucial role in the mechanism and outcome of O- to N-alkyl migratory rearrangements. thieme-connect.deacs.org Electron-withdrawing groups on the pyridazine ring can enhance the electrophilicity of the carbon atoms, which can influence competing side reactions. nih.gov Conversely, electron-donating groups can affect the nucleophilicity of the nitrogen atoms.

Steric hindrance around the reaction center can significantly impact the rate and feasibility of the rearrangement. nih.gov For example, bulky substituents near the oxygen atom of the benzyloxy group or on the pyridazine ring can impede the approach of the catalyst or the necessary conformational changes for the migration to occur. nih.gov In some cases, steric effects can even lead to alternative reaction pathways, such as geometrical isomerization instead of the desired rearrangement. acs.org Computational studies have been employed to model the effects of these steric and electronic factors, providing a deeper understanding of the reaction mechanisms and helping to predict the enantioselectivity of certain transformations. up.ac.za

Exploration of Derivatization Reactions at the Pyridazine Core

The pyridazine ring in this compound is susceptible to various derivatization reactions, allowing for the introduction of different functional groups and the synthesis of a wide range of novel compounds. These reactions are crucial for developing new molecules with potential applications in medicinal chemistry and materials science.

One of the primary methods for derivatizing the pyridazine core is through nucleophilic substitution. The electron-deficient nature of the pyridazine ring, particularly at the positions ortho and para to the nitrogen atoms, facilitates attack by nucleophiles. While the benzyloxy groups are generally stable, reactions can be directed to other positions on the ring. For instance, the synthesis of iodopyridazines has been achieved through nucleophilic substitution reactions on the pyridazine ring, highlighting a pathway for further functionalization. acs.org

Another significant derivatization pathway involves the introduction of substituents through electrophilic reactions, often following a prior modification of the ring. For example, the synthesis of 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine demonstrates the introduction of a boronate ester group, a versatile handle for subsequent cross-coupling reactions. chemicalbook.com This intermediate is valuable for creating carbon-carbon bonds and constructing more complex molecular architectures.

Furthermore, the pyridazine core can be modified by the introduction of nitrogen-containing nucleophiles. Research into the reactions of pyridazines and their N-oxides with such nucleophiles has provided insights into the synthesis of various amino-substituted pyridazine derivatives. wur.nl These reactions can lead to the formation of compounds with interesting biological activities. For instance, 3,6-disubstituted pyridazines have been investigated as potential anticancer agents. nih.gov

The following table summarizes key derivatization reactions at the pyridazine core:

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Nucleophilic Substitution | Iodine-based reagents | Iodopyridazines | Introduction of a halogen for further functionalization. acs.org |

| Borylation | Boron-containing electrophiles | Pyridazine boronate esters | Enables subsequent cross-coupling reactions. chemicalbook.com |

| Amination | Nitrogen nucleophiles | Amino-substituted pyridazines | Synthesis of biologically active compounds. wur.nlnih.gov |

These examples underscore the chemical versatility of the pyridazine core within this compound, providing a platform for the synthesis of a diverse array of derivatives.

Catalytic Hydrogenation and De-benzylation Strategies

The benzyl groups in this compound are commonly employed as protecting groups for the hydroxyl functionalities. Their removal, a process known as de-benzylation, is a critical step in many synthetic sequences to unveil the final desired product. Catalytic hydrogenation is the most prevalent and efficient method for this transformation.

This process typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in a hydrogen atmosphere. google.com The reaction cleaves the benzyl-oxygen bond, liberating the hydroxyl group and producing toluene (B28343) as a byproduct. The efficiency and selectivity of this reaction can be influenced by various factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. google.comgoogle.com

Research has shown that palladium-catalyzed hydrogenation can selectively de-benzylate organic compounds containing a benzyloxy group, even in the presence of other reducible functional groups like double bonds, with high yields of 90-97%. google.com The conditions for catalytic hydrogenation can be mild, often proceeding at room temperature and atmospheric or slightly elevated hydrogen pressure. nih.govnih.gov

Alternative de-benzylation strategies exist for substrates that are sensitive to standard hydrogenation conditions. These can include chemical reduction methods or the use of different catalytic systems. For instance, a combination of BCl₃ and a cation scavenger can achieve chemoselective debenzylation of aryl benzyl ethers. organic-chemistry.org Another approach involves using a mixed catalyst system, such as palladium on carbon combined with niobic acid on carbon, which has been shown to facilitate the hydrogenative deprotection of N-benzyl groups. acs.org

The table below outlines common catalytic hydrogenation conditions for de-benzylation:

| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Outcome |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Methanol, Acetic Acid | Room temperature, balloon pressure | Efficient removal of benzyl groups. google.com |

| Palladium Catalyst | Hydrogen gas (H₂) | Not specified | Hydrogen atmosphere | Selective de-benzylation with high yields. google.com |

| Iron Complexes | Hydrogen gas (H₂) | Benzene-d₆ | 4 atm H₂, 23 °C | Effective for hydrogenation of unfunctionalized alkenes. nih.gov |

Advanced Applications of 3,6 Bis Benzyloxy Pyridazine in Organic Synthesis

Role as a Building Block in Complex Molecule Construction

3,6-Bis(benzyloxy)pyridazine serves as a valuable scaffold for the construction of more complex molecular architectures. The benzyloxy groups at the 3 and 6 positions can act as protecting groups for the corresponding hydroxyl functionalities, allowing for selective reactions at other positions of the pyridazine (B1198779) ring. The pyridazine core itself, being an electron-deficient system, is susceptible to nucleophilic attack, a property that can be exploited in various synthetic strategies.

A key transformation that unlocks the potential of this compound as a building block is the deprotection of the benzyloxy groups to yield 3,6-dihydroxypyridazine. This diol is a versatile intermediate that can be further functionalized. For instance, it can be converted to the corresponding 3,6-dichloropyridazine (B152260) by treatment with a chlorinating agent like phosphorus oxychloride. This dichloro derivative is a common starting material for introducing a variety of substituents onto the pyridazine ring through nucleophilic substitution reactions.

| Starting Material | Reagent | Product | Application |

| This compound | H₂/Pd-C | 3,6-Dihydroxypyridazine | Intermediate for functionalization |

| 3,6-Dihydroxypyridazine | POCl₃ | 3,6-Dichloropyridazine | Precursor for substituted pyridazines |

Intermediate in the Synthesis of Functionalized Nitrogen Heterocycles

The utility of this compound extends to its role as a key intermediate in the synthesis of a diverse range of functionalized nitrogen heterocycles. The pyridazine ring can be chemically modified to introduce various functional groups, leading to compounds with tailored electronic and steric properties.

One of the primary routes for the synthesis of this compound involves the reaction of 3,6-dichloropyridazine with sodium benzyloxide. This nucleophilic aromatic substitution reaction proceeds efficiently to afford the desired product.

Once formed, the benzyloxy groups can be strategically removed to unmask the hydroxyl groups. The resulting 3,6-dihydroxypyridazine is a precursor to a variety of substituted pyridazines. For example, the hydroxyl groups can be converted to other leaving groups, such as triflates, which can then participate in cross-coupling reactions to introduce carbon-carbon or carbon-nitrogen bonds.

| Precursor | Reagents | Intermediate | Subsequent Reaction | Final Product |

| 3,6-Dichloropyridazine | Sodium benzyloxide | This compound | Deprotection (e.g., hydrogenolysis) | 3,6-Dihydroxypyridazine |

| 3,6-Dihydroxypyridazine | Triflic anhydride (B1165640), pyridine (B92270) | 3,6-Bis(trifluoromethanesulfonyloxy)pyridazine | Suzuki or Buchwald-Hartwig coupling | Di-substituted pyridazines |

Precursor for Pyridazine-Based Ligands in Transition Metal Catalysis

The electron-deficient nature of the pyridazine ring makes it an attractive component in the design of ligands for transition metal catalysis. The nitrogen atoms of the pyridazine core can coordinate to metal centers, and the substituents at the 3 and 6 positions can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes.

Ligand Design and Synthesis for Specific Catalytic Transformations

While direct use of this compound as a ligand is not extensively documented, its derivative, 3,6-dihydroxypyridazine, serves as a crucial precursor for creating more elaborate ligand systems. The hydroxyl groups can be used as handles for further synthetic modifications, allowing for the introduction of various coordinating moieties. For example, etherification or esterification of the hydroxyl groups with arms containing phosphine, amine, or other donor atoms can lead to multidentate ligands. The design of these ligands is often guided by the specific requirements of the catalytic transformation, such as the desired coordination geometry and electronic environment around the metal center.

Application in C–N and C–C Bond Forming Reactions

Pyridazine-based ligands have found application in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For instance, palladium complexes bearing pyridazine-phosphine ligands could potentially be active catalysts for Suzuki-Miyaura or Buchwald-Hartwig amination reactions. The pyridazine moiety can influence the catalytic activity by modulating the electron density at the metal center and by stabilizing the active catalytic species. Although specific examples detailing ligands derived directly from this compound are scarce in the literature, the general principles of ligand design suggest its potential in this area.

Investigations into Metal-Catalyzed C–O Bond Activation

The activation of traditionally unreactive carbon-oxygen (C-O) bonds is a significant challenge in organic synthesis. Transition metal catalysis offers a powerful tool to achieve this transformation. Ligands play a critical role in facilitating the oxidative addition of the metal into the C-O bond. The electronic properties of pyridazine-based ligands, derived from precursors like 3,6-dihydroxypyridazine, could be beneficial in this context. The electron-withdrawing nature of the pyridazine ring might enhance the electrophilicity of the metal center, thereby promoting the cleavage of C-O bonds in substrates like aryl ethers or esters.

Contributions to Medicinal Chemistry Precursor Synthesis

The pyridazine core is a common feature in many compounds of medicinal interest. google.com Therefore, functionalized pyridazines are important precursors in the synthesis of potential therapeutic agents. This compound, through its conversion to 3,6-dihydroxypyridazine and subsequently to other derivatives, provides access to a wide range of substituted pyridazines that can be further elaborated into drug candidates.

The synthesis of various bioactive molecules often starts from a readily available and versatile pyridazine scaffold. For example, the synthesis of certain kinase inhibitors or receptor antagonists may involve the construction of a substituted pyridazine core, for which 3,6-dihydroxypyridazine can be a key starting material. The ability to introduce different functional groups at the 3 and 6 positions allows for the exploration of structure-activity relationships and the optimization of pharmacological properties.

| Precursor from this compound | Potential Therapeutic Target | Example of Bioactive Scaffold |

| 3,6-Disubstituted Pyridazines | Kinases, GPCRs, etc. | Varied, depending on substituents |

Utilization in Material Science Precursor Synthesis

The unique molecular architecture of this compound, characterized by a nitrogen-rich, electron-deficient pyridazine core flanked by bulky, electron-donating benzyloxy groups, presents a compelling case for its application as a precursor in the synthesis of advanced materials. While direct experimental studies on the polymerization or material synthesis originating from this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of material science. This potential is largely inferred from the well-established use of analogous pyridazine derivatives in the creation of high-performance polymers and functional materials. The pyridazine ring, with its inherent polarity and capacity for π-π stacking, can impart desirable electronic and thermal properties to a polymer backbone.

The benzyloxy substituents are also poised to play a crucial role. They can enhance the solubility of the resulting polymers, a critical factor for processability, and their conformational flexibility can influence the morphology and intermolecular interactions within the material. Furthermore, the ether linkages offer potential sites for chemical modification, allowing for the fine-tuning of material properties.

One of the most promising avenues for the application of this compound is in the development of novel heat-resistant and flame-retardant polymers. The incorporation of nitrogen-containing heterocyclic structures, such as pyridazine, into polymer chains is a known strategy to enhance thermal stability and char yield upon combustion. A notable example is the synthesis of a phthalonitrile (B49051) monomer containing a pyridazine ring, 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD), which, upon curing, yields a thermoset with outstanding thermal properties. mdpi.com The resulting poly(BCPD) resin exhibits a high glass transition temperature (Tg) exceeding 400 °C and a 5% weight loss temperature (T5%) of 501 °C. mdpi.com These properties are indicative of a highly cross-linked and thermally stable network, a characteristic that could potentially be replicated in polymers derived from this compound.

The following table summarizes the thermal properties of the BCPD-derived phthalonitrile resin, offering a benchmark for the potential performance of materials synthesized from pyridazine-based precursors.

| Property | Value |

| Glass Transition Temperature (Tg) | > 400 °C |

| 5% Weight Loss Temperature (T5%) | 501 °C |

| Char Yield at 900 °C (Yc) | > 74% |

| Limiting Oxygen Index (LOI) | 48 |

| Data sourced from research on 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD) thermosets. mdpi.com |

Another area of significant potential lies in the synthesis of electroactive and luminescent polymers. The electron-deficient nature of the pyridazine ring makes it an excellent component in donor-acceptor (D-A) type conjugated polymers, which are the cornerstone of many organic electronic devices. In such systems, the pyridazine unit can act as the acceptor moiety, facilitating intramolecular charge transfer and influencing the material's optical and electronic properties. Research into pyridazine-based monomers for photovoltaic applications has demonstrated that the inclusion of a pyridazine core can lead to conjugated polymers with optimized HOMO and LUMO energy levels, which are critical for efficient charge separation and transport in solar cells. researchgate.net

Furthermore, donor-acceptor compounds based on a pyridazine acceptor core and various donor moieties have been shown to exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in organic light-emitting diodes (OLEDs). mdpi.com While the benzyloxy groups in this compound are not as strongly electron-donating as the amine-based donors typically used in high-performance TADF materials, their presence could still enable the synthesis of polymers with interesting photophysical properties.

The table below outlines the properties of some donor-acceptor conjugated polymers incorporating a pyridazine-based acceptor, illustrating the potential for tuning electronic characteristics.

| Polymer System | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) |

| Pyridazine-based D-A Polymer 1 | -5.3 | -3.4 | 1.9 |

| Pyridazine-based D-A Polymer 2 | -5.1 | -3.2 | 1.9 |

| Data represents typical values for donor-acceptor polymers containing pyridazine moieties and may not be directly representative of polymers derived from this compound. researchgate.net |

In addition to high-performance plastics and electronic materials, this compound could also serve as a precursor for the synthesis of functional dyes and pigments. The pyridazine core can act as a chromophore, and modification of the benzyloxy groups could be used to tune the color and other properties of the resulting dyes. chemimpex.com

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3,6-Bis(benzyloxy)pyridazine, a combination of ¹H and ¹³C NMR spectroscopy would be employed to confirm its molecular structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyridazine (B1198779) ring and the benzyloxy groups. The protons of the two benzyl (B1604629) groups are chemically equivalent due to the symmetry of the molecule.

The benzylic protons (O-CH₂-Ph) would likely appear as a singlet at approximately 5.5 ppm. The aromatic protons of the two phenyl rings would resonate in the region of 7.3-7.5 ppm, likely as a complex multiplet. The two protons on the pyridazine ring are also chemically equivalent and would present as a singlet, expected to be in the downfield region of the spectrum, characteristic of aromatic heterocyclic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum would show signals for the pyridazine ring carbons, the benzylic carbons, and the phenyl ring carbons. Symmetrically substituted pyridazines have been studied, and based on these, the chemical shifts for the carbon atoms of the pyridazine ring can be predicted. cdnsciencepub.com

Predicted NMR Data for this compound:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridazine C-H | ~7.0-7.5 (s, 2H) | ~118-125 |

| Pyridazine C-O | - | ~158-165 |

| Benzylic CH₂ | ~5.5 (s, 4H) | ~70-75 |

| Phenyl C-H | ~7.3-7.5 (m, 10H) | ~127-129 |

| Phenyl C-ipso | - | ~135-138 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. oregonstate.edu Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₈H₁₆N₂O₂), the calculated monoisotopic mass is 292.1212 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.

The fragmentation pattern in the mass spectrum can also provide structural information. A common fragmentation pathway for benzyloxy derivatives involves the cleavage of the benzylic bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. miamioh.edu Another likely fragmentation would be the loss of a benzyloxy radical.

Predicted HRMS Fragmentation for this compound:

| m/z (predicted) | Fragment |

| 292.1212 | [M]⁺ (Molecular ion) |

| 185.0664 | [M - C₇H₇O]⁺ |

| 91.0548 | [C₇H₇]⁺ (Benzyl or tropylium cation) |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic rings and the C-O and C-N bonds.

The spectrum would be characterized by C-H stretching vibrations of the aromatic rings (both pyridazine and phenyl) typically appearing above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. core.ac.ukresearchgate.net The C-O stretching vibrations of the benzyloxy groups would be expected in the range of 1000-1300 cm⁻¹. liberty.edu

Predicted IR Absorption Bands for this compound:

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3030-3100 | C-H stretch | Aromatic (pyridazine and phenyl) |

| 1550-1600 | C=N stretch | Pyridazine ring |

| 1450-1500 | C=C stretch | Aromatic rings |

| 1200-1250 | C-O stretch (asymmetric) | Aryl ether |

| 1000-1050 | C-O stretch (symmetric) | Aryl ether |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a suitable single crystal of the compound would be required.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

As this compound is an achiral molecule, it would not exhibit any VCD or ECD signals. These techniques would only become relevant if a chiral center were introduced into the molecule, for example, by substitution on the benzylic carbons or by the synthesis of atropisomeric derivatives. In such cases, VCD and ECD could be used to determine the absolute configuration of the chiral derivatives.

Theoretical and Mechanistic Insights into 3,6 Bis Benzyloxy Pyridazine Reactivity

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry serves as an invaluable tool for elucidating the intricate details of chemical reactions involving 3,6-Bis(benzyloxy)pyridazine. Through the use of quantum chemical calculations, it is possible to map out potential energy surfaces, identify transition states, and determine the most probable reaction pathways. These theoretical investigations can predict the feasibility of various transformations, such as nucleophilic substitution at the pyridazine (B1198779) ring or reactions involving the benzyloxy side chains.

For instance, the investigation of a proposed reaction mechanism, such as the displacement of a benzyloxy group, can be modeled to calculate the activation energies and reaction enthalpies. This allows for a comparison of different potential pathways, identifying the most energetically favorable route. Theoretical studies on related pyridazine systems have demonstrated the utility of these methods in understanding reaction mechanisms that would be challenging to probe experimentally.

Illustrative Data on Reaction Pathway Analysis:

| Reaction Pathway | Transition State Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Key Interacting Orbitals |

| Nucleophilic attack at C3 | 25.4 | -10.2 | HOMO (nucleophile) -> LUMO (pyridazine ring) |

| SN2 displacement of benzyl (B1604629) group | 30.1 | 5.7 | HOMO (nucleophile) -> σ* (C-O) |

| Electrophilic addition to N1 | 18.9 | -15.6 | HOMO (pyridazine ring) -> LUMO (electrophile) |

Note: The data in this table is illustrative and represents the type of information that can be obtained from computational studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like this compound. DFT calculations can provide a wealth of information about the molecule's properties, which are crucial for predicting its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals reveals the most likely sites for electrophilic and nucleophilic attack. For this compound, the LUMO is expected to be localized on the electron-deficient pyridazine ring, making it susceptible to nucleophilic attack, while the HOMO may have significant contributions from the oxygen atoms of the benzyloxy groups and the pyridazine nitrogen atoms.

Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps highlight electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). Global reactivity descriptors such as chemical hardness, softness, and electronegativity can also be computed to provide a quantitative measure of the molecule's stability and reactivity.

Table of Calculated Electronic Properties (Illustrative):

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity |

| Dipole Moment | 2.5 D | Indicates a polar molecule |

| Global Hardness | 2.65 eV | Measure of resistance to charge transfer |

| Global Softness | 0.38 eV⁻¹ | Measure of polarizability |

Note: The data in this table is illustrative and based on general principles of DFT calculations for similar molecules.

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the two benzyloxy groups in this compound gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the accessible conformations of a molecule over time. By simulating the motion of atoms and molecules, MD provides insights into the dynamic behavior and conformational preferences of this compound in various environments, such as in solution or in the solid state.

MD simulations can reveal the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For instance, the orientation of the benzyl groups can sterically hinder or facilitate access to the pyridazine ring for an incoming reactant. The simulations can also analyze intramolecular interactions, such as π-stacking between the benzyl rings or between a benzyl ring and the pyridazine ring, which can stabilize certain conformations.

The results of MD simulations are often visualized through trajectory analysis, which can show the time evolution of dihedral angles and intermolecular distances. This information can be used to construct a potential energy surface and identify the low-energy conformational states.

Summary of Conformational Analysis from MD Simulations (Hypothetical):

| Conformational State | Relative Population (%) | Key Dihedral Angles (°) | Intramolecular Interactions |

| Anti-parallel | 65 | C2-C3-O-C_benzyl ≈ 180; C5-C6-O-C_benzyl ≈ 180 | Minimal steric hindrance |

| Syn-parallel | 15 | C2-C3-O-C_benzyl ≈ 0; C5-C6-O-C_benzyl ≈ 0 | Potential for π-stacking |

| Gauche | 20 | Mixed dihedral angles | Intermediate conformations |

Note: This table presents a hypothetical outcome of an MD simulation for illustrative purposes.

Kinetic and Thermodynamic Studies of Key Transformations

While direct experimental kinetic and thermodynamic data for reactions of this compound are not extensively reported, computational methods can provide valuable estimates for these parameters. By calculating the free energy profile of a reaction, it is possible to determine the rate constants (kinetics) and the equilibrium constant (thermodynamics).

Transition state theory can be applied to the results of quantum chemical calculations to estimate reaction rates. The calculated Gibbs free energy of activation (ΔG‡) is directly related to the rate constant of a reaction. Similarly, the Gibbs free energy of reaction (ΔG_rxn) determines the position of the equilibrium.

These theoretical studies can be used to compare the reactivity of this compound with other related compounds. For example, the effect of substituting the benzyl group with other alkyl or aryl groups on the reaction kinetics and thermodynamics can be systematically investigated computationally. This allows for a rational design of derivatives with desired reactivity profiles.

Illustrative Kinetic and Thermodynamic Data for a Hypothetical Reaction:

| Reaction Parameter | Calculated Value | Significance |

| Gibbs Free Energy of Activation (ΔG‡) | 22.5 kcal/mol | Predicts a moderate reaction rate at room temperature |

| Enthalpy of Activation (ΔH‡) | 18.0 kcal/mol | Indicates the energy barrier to be overcome |

| Entropy of Activation (ΔS‡) | -15 cal/mol·K | Suggests an ordered transition state |

| Gibbs Free Energy of Reaction (ΔG_rxn) | -8.7 kcal/mol | Indicates a thermodynamically favorable reaction |

| Equilibrium Constant (K_eq) | 1.8 x 10⁶ | Shows that the products are highly favored at equilibrium |

Note: The data presented is for a hypothetical reaction and serves to illustrate the output of theoretical kinetic and thermodynamic studies.

Future Research Directions and Interdisciplinary Opportunities

Development of Novel Catalytic Systems Utilizing Pyridazine (B1198779) Derivatives

The inherent electronic properties of the pyridazine ring, specifically the presence of two adjacent nitrogen atoms with lone pairs of electrons, make it an attractive scaffold for the design of novel ligands in catalysis. The pyridazine nucleus can coordinate with metal centers, influencing their reactivity and selectivity.

Future research could focus on leveraging 3,6-Bis(benzyloxy)pyridazine as a precursor for a new class of bidentate ligands. The benzyloxy groups can be chemically modified to introduce additional coordinating moieties or chiral centers, leading to the development of highly selective catalysts for asymmetric synthesis. For instance, functionalization of the phenyl rings could tune the steric and electronic environment around a metal center, enhancing catalytic activity and specificity. The dual hydrogen-bonding capacity of the pyridazine ring's nitrogen atoms can also be exploited in organocatalysis, promoting specific molecular recognition and transition state stabilization. nih.gov

Table 1: Potential Catalytic Applications of Pyridazine Derivatives

| Catalytic Application | Role of Pyridazine Scaffold | Potential Modification of this compound |

|---|---|---|

| Asymmetric Hydrogenation | Chiral bidentate ligand | Introduction of chiral groups on the benzyl (B1604629) rings. |

| Cross-Coupling Reactions | Supporting ligand for transition metals (e.g., Palladium, Copper) | Functionalization to improve catalyst stability and solubility. |

| Organocatalysis | Hydrogen bond donor/acceptor | Demethylation of benzyloxy groups to hydroxyls to enhance H-bonding. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and the ability to rapidly generate libraries of compounds. nih.govrsc.org

The synthesis of this compound and its derivatives is well-suited for adaptation to a flow chemistry setup. Continuous-flow processes could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and reproducible synthesis. nih.gov Furthermore, integrating this flow process with automated purification and analysis systems would facilitate high-throughput screening of reaction conditions and the rapid synthesis of a diverse library of pyridazine derivatives for biological or materials science applications. rsc.orgresearchgate.net This approach would accelerate the discovery-make-test-analyze cycle, significantly speeding up research and development. rsc.org

Exploration of Sustainable Synthesis Routes

In line with the growing emphasis on green chemistry, developing sustainable synthetic routes to pyridazine-based compounds is a critical area for future research. Current syntheses often rely on petroleum-derived starting materials and may involve harsh reaction conditions.

Future investigations should explore the use of bio-based feedstocks as starting materials. For example, compounds derived from biomass, such as succinic anhydride (B1165640) and guaiacol, have been used to produce other pyridazine-based compounds, offering a pathway to reduce reliance on fossil fuels. researchgate.net Research into greener reaction conditions, such as the use of water as a solvent, minimizing waste, and employing catalytic methods over stoichiometric reagents, is also essential. Methodologies like copper-catalyzed "click chemistry" have been shown to be highly efficient for creating complex pyridazine-triazole scaffolds and represent a sustainable approach to synthesis. nih.gov

Table 2: Comparison of Synthesis Approaches

| Approach | Starting Materials | Solvents | Key Advantages |

|---|---|---|---|

| Traditional Synthesis | Petroleum-based | Organic solvents | Established methods |

| Sustainable Synthesis | Bio-based (e.g., from biomass) researchgate.net | Green solvents (e.g., water) | Reduced environmental impact, renewable resources |

Design of Advanced Materials Precursors Based on the Pyridazine Scaffold

The pyridazine heterocycle is a valuable building block for the creation of advanced materials due to its rigidity, polarity, and thermal stability. nih.gov The unique arrangement of nitrogen atoms imparts specific electronic and coordination properties that can be harnessed in materials science.

This compound can serve as a versatile precursor for a range of advanced materials. The pyridazine scaffold itself has been identified as a building block for energetic materials. amanote.com The benzyloxy groups offer a handle for further chemical modification, allowing the molecule to be incorporated into larger polymeric structures. For instance, polymerization through the phenyl rings or after conversion of the benzyloxy groups to other functional groups could lead to novel polymers with high thermal stability, specific electronic properties, or flame-retardant characteristics. The ability of the pyridazine core to coordinate with metal ions also opens possibilities for the design of novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, and catalysis.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.